molecular formula C9H10O2 B6613386 5-Methyl-2,3-dihydrobenzofuran-7-ol CAS No. 700866-36-0

5-Methyl-2,3-dihydrobenzofuran-7-ol

Cat. No.: B6613386
CAS No.: 700866-36-0
M. Wt: 150.17 g/mol
InChI Key: JYZNVBBCTZSISD-UHFFFAOYSA-N
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Description

5-Methyl-2,3-dihydrobenzofuran-7-ol is a chemical compound belonging to the benzofuran family. Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3-dihydrobenzofuran-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide high yields and purity of the desired benzofuran derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3-dihydrobenzofuran-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and catalyst type are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized benzofuran derivatives .

Scientific Research Applications

5-Methyl-2,3-dihydrobenzofuran-7-ol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-2,3-dihydrobenzofuran-7-ol include other benzofuran derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. The presence of the methyl and hydroxyl groups in the benzofuran ring enhances its potential as a versatile intermediate for further chemical modifications and applications .

Properties

IUPAC Name

5-methyl-2,3-dihydro-1-benzofuran-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-4-7-2-3-11-9(7)8(10)5-6/h4-5,10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZNVBBCTZSISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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